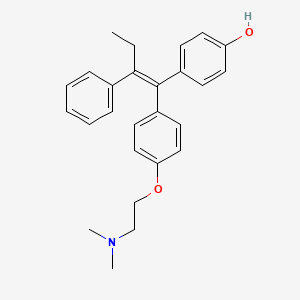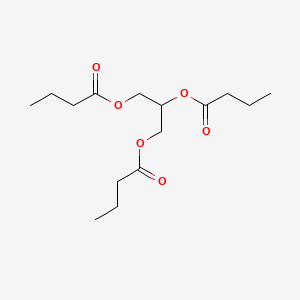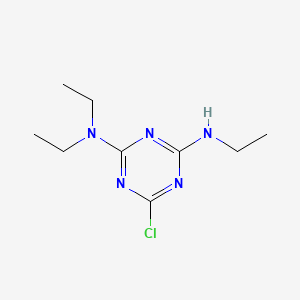
Peroxyacétate de tert-butyle
Vue d'ensemble
Description
tert-Butyl peroxyacetate: is an organic peroxide with the molecular formula C6H12O3 . It is commonly used as an initiator in the polymerization of monomers, particularly in the production of various polymers such as low-density polyethylene, polyvinyl chloride, and polystyrene . This compound is known for its ability to form radicals easily, making it a valuable reagent in various chemical processes .
Applications De Recherche Scientifique
tert-Butyl peroxyacetate is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Mécanisme D'action
Target of Action
Tert-Butyl Peroxyacetate (TBPA) is an organic peroxide compound . Its primary targets are unsaturated compounds in organic synthesis reactions and monomers in polymerization reactions .
Mode of Action
TBPA acts as an oxidizing agent in organic synthesis, converting unsaturated compounds into corresponding ketones or carboxylic acids . In polymerization reactions, it serves as a free radical initiator, generating free radicals that trigger the polymerization of monomers, thereby promoting the formation of polymers .
Biochemical Pathways
The synthesis of TBPA typically involves the reaction of peracid cation with tert-butyl acetate . This process can be achieved by reacting hydrogen peroxide with tert-butyl acetate under acidic conditions . The hydrogen peroxide is reduced by the tert-butyl acetate under acidic conditions, resulting in the formation of TBPA .
Pharmacokinetics
It’s important to note that tbpa is a volatile and unstable compound . It’s usually used in a 50% solution in solvent oil . It’s insoluble in water but soluble in many organic solvents such as ethanol, dimethylformamide, and chloroform .
Result of Action
In organic synthesis, the action of TBPA results in the oxidation of unsaturated compounds into corresponding ketones or carboxylic acids . In polymerization reactions, it leads to the formation of polymers from monomers .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of TBPA. It’s a strong oxidizer and can react with reducing agents to produce oxygen and combustion . When it comes into contact with flammable substances in the air, it can produce explosive mixtures . It’s also sensitive to heat and can decompose during storage, releasing organic peroxides and acetic esters . Therefore, it’s crucial to store TBPA under appropriate conditions (refrigerator at +4°C and away from flammables) to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl peroxyacetate can be synthesized through the esterification of acetic acid with tert-butyl hydroperoxide in the presence of trifluoroacetic anhydride and pyridine in a nonaqueous medium at 0–5°C . This method yields tert-butyl peroxyacetate in nearly quantitative amounts without forming tert-butyl peroxytrifluoroacetate as a by-product .
Industrial Production Methods: Industrial production of tert-butyl peroxyacetate typically involves the same esterification process, but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl peroxyacetate primarily undergoes oxidation reactions due to its peroxide functional group. It can also participate in free-radical polymerization reactions .
Common Reagents and Conditions:
Free-Radical Polymerization: This compound is used as an initiator in the polymerization of monomers under heat or UV radiation.
Major Products Formed:
Comparaison Avec Des Composés Similaires
- tert-Butyl peroxybenzoate
- tert-Butyl peroxybutyrate
- tert-Butyl peroxyundecanoate
Comparison: tert-Butyl peroxyacetate is unique among these compounds due to its specific reactivity and stability. While tert-butyl peroxybenzoate and tert-butyl peroxybutyrate are also used as initiators in polymerization reactions, tert-butyl peroxyacetate is preferred for its higher efficiency and lower by-product formation . Additionally, tert-butyl peroxyacetate’s ability to oxidize a wide range of organic substrates makes it a versatile reagent in various chemical processes .
Propriétés
IUPAC Name |
tert-butyl ethaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAXTRYEYUTSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Record name | TERT-BUTYL PEROXYACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2709 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029142 | |
| Record name | tert-Butyl peroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid., Liquid, Liquid; [CAMEO] Solution in 10-30% aliphatic hydrocarbons (Stoddard type): Light yellow liquid with a pungent odor; [Sigma-Aldrich MSDS] | |
| Record name | TERT-BUTYL PEROXYACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2709 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethaneperoxoic acid, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl peroxyacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21753 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
107-71-1 | |
| Record name | TERT-BUTYL PEROXYACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2709 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl peroxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl peroxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl peroxyacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethaneperoxoic acid, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl peroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl peracetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL PEROXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ3F3S50CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tert-butyl peroxyacetate primarily used for?
A1: tert-butyl peroxyacetate (TBPA) is widely employed as a free radical initiator in polymerization reactions. [, , ] This compound is particularly useful for synthesizing polymers like polyvinylidene fluoride (PVDF) using supercritical carbon dioxide as a solvent. []
Q2: How does TBPA initiate polymerization?
A2: TBPA decomposes thermally to generate free radicals, which then initiate the chain polymerization process. The decomposition products of TBPA can vary depending on reaction conditions. While methylcarbonyloxyl radicals are initially formed, they often decarboxylate to yield methyl radicals that primarily initiate the polymerization. [] Interestingly, TBPA-derived tert-butoxyl radicals show a higher tendency for chain transfer reactions, potentially leading to polymer molecules without initiator-derived end groups, especially in solvents like benzene. []
Q3: How does the structure of TBPA influence its activity as a radical initiator?
A3: The tert-butoxy group in TBPA plays a crucial role in its decomposition pathway. [, ] Studies comparing TBPA with other peroxyacetates like tert-amyl peroxyacetate (TAPA) and 1,1,2,2-tetramethylpropyl peroxyacetate (TMPPA) show that the specific decomposition products and their relative concentrations – key factors influencing polymerization – depend on the alkyl substituent attached to the peroxy group. []
Q4: Are there any advantages of using TBPA over other initiators in PVDF production?
A4: Research suggests that compared to diethyl peroxydicarbonate (DEPDC), TBPA can produce comparable molecular weights of PVDF at lower concentrations. [] Furthermore, at similar monomer concentrations, polymerization initiated by TBPA tends to result in lower polydispersity compared to DEPDC. []
Q5: Beyond polymerization, what other applications does TBPA have?
A5: TBPA is also utilized in organic synthesis. For instance, it facilitates palladium-catalyzed ortho C-H acetoxylation of specific amine derivatives. [] This reaction is particularly useful for synthesizing functionalized indoline derivatives, highlighting TBPA's versatility in building complex molecules. []
Q6: Can TBPA be used in photoredox-mediated reactions?
A6: Yes, TBPA has been successfully employed as a radical relay precursor in photoredox-mediated Minisci C-H alkylation reactions. [] This method enables the alkylation of N-heteroarenes using readily available alkyl iodides. [] The mild reaction conditions and broad functional group tolerance make this protocol highly valuable for late-stage functionalization of complex molecules, even in the context of natural products and drug molecules. []
Q7: Are there any safety concerns associated with TBPA?
A7: Like most organic peroxides, TBPA demands careful handling due to its potential for rapid, exothermic decomposition. [] Heat, light, and metal contaminants can trigger this decomposition, leading to potentially hazardous situations. [] It's crucial to store TBPA properly – typically in tightly sealed containers at low temperatures (4–23°C) and away from heat sources – to minimize risks. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














